molecular formula C13H17N3O3 B8807801 1-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

1-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

Cat. No. B8807801
M. Wt: 263.29 g/mol
InChI Key: UGXAXAXNGULUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C13H17N3O3/c1-14-6-8-15(9-7-14)13(17)10-11-2-4-12(5-3-11)16(18)19/h2-5H,6-10H2,1H3

InChI Key

UGXAXAXNGULUIN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitrophenylacetic acid (2.00 g, 0.011 mol) was dissolved in anhydrous THF (20 mL) with gradual addition of thionyl chloride (1.03 mL, 0.0143 mol) and a catalytic amount of DMF (2 drops) at RT and stirred for 24 h. On completion, the reaction was quenched in situ with N-methylpiperazine (3.85 g, 0.038 mol) added dropwise in a solution of DCM (20 mL) at RT and stirred overnight to give a beige suspension. The solvent was removed in vacuo and the residue partitioned between DCM (30 mL) and sodium hydroxide (1N, 30 mL). The organic layer was washed twice, dried over sodium sulphate and filtered. Removal of the solvent in vacuo yielded the title compound as an amber oil, 1.50 g (solidified on standing).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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